molecular formula C8H12N2O2S B2491826 Methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 900718-69-6

Methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2491826
CAS RN: 900718-69-6
M. Wt: 200.26
InChI Key: FWPWHVDJCDWGCG-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of thiazole, which is a heterocyclic compound. It contains an aminoethyl and a methyl group attached to the thiazole ring . Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. They are often used in pharmaceuticals and other chemical applications .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a central ring structure (like thiazole or imidazole), with various functional groups attached . The exact structure would depend on the specific locations and types of these attachments.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds like 2-[(2-Aminoethyl)(methyl)amino]ethanol have a molecular weight of 118.177 Da .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used in a biological context, it might interact with certain proteins or enzymes .

Safety and Hazards

Safety and hazards would depend on the specific compound. For example, some similar compounds can cause skin burns and eye damage .

properties

IUPAC Name

methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-7(8(11)12-2)13-6(10-5)3-4-9/h3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWHVDJCDWGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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